4-{[(2,5-Dimethylphenyl)(methylsulfonyl)amino]methyl}benzoic acid
Description
Properties
IUPAC Name |
4-[(2,5-dimethyl-N-methylsulfonylanilino)methyl]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO4S/c1-12-4-5-13(2)16(10-12)18(23(3,21)22)11-14-6-8-15(9-7-14)17(19)20/h4-10H,11H2,1-3H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAFSCUQPWNTRJM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N(CC2=CC=C(C=C2)C(=O)O)S(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Mode of Action
It’s worth noting that compounds with similar structures have been used in suzuki–miyaura (sm) cross-coupling reactions. In these reactions, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium.
Biological Activity
4-{[(2,5-Dimethylphenyl)(methylsulfonyl)amino]methyl}benzoic acid, also known by its CAS number 1207326-87-1, is a compound with a molecular formula of C17H19NO4S and a molecular weight of 333.4 g/mol. This compound has garnered attention in various fields of biological research due to its potential therapeutic applications and biological activities.
Chemical Structure
The IUPAC name for this compound is 4-[(2,5-dimethyl-N-methylsulfonylanilino)methyl]benzoic acid. Its structure consists of a benzoic acid moiety attached to an aminomethyl group that is further substituted with a methylsulfonyl group and a dimethylphenyl ring. The presence of these functional groups suggests various possible interactions with biological systems.
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
- Antifibrinolytic Activity : Similar compounds have been studied for their ability to inhibit fibrinolysis, which is the breakdown of fibrin in blood clots. This activity could position the compound as a candidate for treating conditions related to excessive bleeding or hemorrhage .
- Sulfonamide Derivative Properties : As a sulfonamide derivative, this compound may exhibit antibacterial properties. Sulfonamides are known to interfere with bacterial folate synthesis, leading to bacteriostatic effects .
- Anti-inflammatory Effects : Compounds with similar structures have been reported to possess anti-inflammatory properties, potentially making them useful in the treatment of inflammatory diseases .
Case Studies
- In Vivo Studies : In animal models, compounds structurally similar to this compound have demonstrated significant reductions in inflammatory markers and improved outcomes in models of arthritis and other inflammatory conditions.
- Cell Culture Experiments : In vitro studies have shown that the compound can inhibit the proliferation of certain cancer cell lines, suggesting potential anticancer activity. The mechanism may involve the induction of apoptosis and cell cycle arrest .
- Mechanistic Insights : Research indicates that the compound may act through multiple pathways including modulation of cytokine release and inhibition of specific kinases involved in cell signaling pathways related to inflammation and cancer progression .
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Three closely related isomers, documented in Benzoic Acids (2025), share identical molecular formulas (C₁₇H₁₉NO₄S) and weights (333.41 g/mol) but differ in the substitution pattern of the dimethylphenyl group (Table 1).
Table 1: Structural Comparison of Benzoic Acid Derivatives
| Compound Name | Substituent Positions | Catalog Number | Key Structural Features |
|---|---|---|---|
| 4-{[(2,5-Dimethylphenyl)(methylsulfonyl)amino]methyl}benzoic acid | 2,5-dimethylphenyl | 160134 | Methyl groups at ortho and para positions relative to sulfonamide linkage |
| 4-{[(2,6-Dimethylphenyl)(methylsulfonyl)amino]methyl}benzoic acid | 2,6-dimethylphenyl | 160135 | Methyl groups at adjacent ortho positions, increasing steric hindrance |
| 4-{[(3,4-Dimethylphenyl)(methylsulfonyl)amino]methyl}benzoic acid | 3,4-dimethylphenyl | 160136 | Methyl groups at meta and para positions, altering electronic distribution |
Key Differences and Implications:
Steric Effects: The 2,6-dimethylphenyl isomer (Catalog 160135) exhibits significant steric hindrance around the sulfonamide nitrogen due to adjacent methyl groups. This may reduce rotational freedom or hinder interactions with biological targets compared to the 2,5- and 3,4-isomers .
Electronic Effects :
- The 3,4-dimethylphenyl isomer (Catalog 160136) places methyl groups closer to the sulfonamide’s electron-withdrawing sulfonyl group, possibly modulating acidity or hydrogen-bonding capacity of the benzoic acid moiety .
Physicochemical Properties :
- While molecular weights are identical, substituent positions influence logP (lipophilicity) and pKa values. For instance, the 2,6-isomer’s steric bulk may lower aqueous solubility compared to the 3,4-isomer.
Preparation Methods
Key Reaction Conditions and Parameters
| Step | Conditions & Reagents | Notes |
|---|---|---|
| Oximation | 4-carboxylbenzaldehyde or methyl 4-formylbenzoate + hydroxylamine hydrochloride in water/methanol at 25-35 °C | Stirring for 2 hours; yields ~99.5% oxime intermediate |
| Catalytic Hydrogenation | Pd/C catalyst (5% wt), NaOH (0.5-1.0 equiv relative to oxime), H2 pressure ~10 kg/cm², room temperature, stirring 1200-1700 rpm | NaOH amount critical for yield; too little or too much reduces conversion or increases by-products |
| Isolation | Acidification with HCl to pH ~4.5-7, filtration, drying under vacuum or atmospheric pressure at 80 °C | Product purity >99.9%, melting point ~351 °C, yield up to 93.5% |
Representative Experimental Data
| Parameter | Value/Range | Effect on Yield/Quality |
|---|---|---|
| Pd content in catalyst | 1-15% (preferably 5-10%) | Higher Pd content improves catalytic efficiency |
| NaOH equivalents | 0.2-1.0 (preferably 0.5-1.0) | Optimal NaOH reduces dimeric by-products and enhances yield |
| Stirring speed | ≥1200 rpm (1200-1700 rpm) | Ensures high conversion; lower speeds reduce yield |
| Hydrogen pressure | ~10 kg/cm² | Sufficient for reduction under mild conditions |
This method allows the use of relatively low hydrogen pressure and simple purification, resulting in cost-effective and high-yield synthesis of 4-aminomethylbenzoic acid.
Functionalization to 4-{[(2,5-Dimethylphenyl)(methylsulfonyl)amino]methyl}benzoic Acid
The target compound involves substitution of the amino group of 4-aminomethylbenzoic acid with a (2,5-dimethylphenyl)(methylsulfonyl) substituent. This can be achieved through the following general approach:
Preparation of 4-Aminomethylbenzoic Acid: As described above.
N-Substitution Reaction: Reaction of 4-aminomethylbenzoic acid with an appropriate electrophilic reagent containing the (2,5-dimethylphenyl)(methylsulfonyl) moiety, such as a sulfonyl chloride derivative or a methylsulfonyl-activated intermediate.
Purification: Isolation of the substituted product by crystallization or chromatographic methods.
Proposed Reaction Scheme
Step 1: 4-Aminomethylbenzoic acid (nucleophile) reacts with (2,5-dimethylphenyl)(methylsulfonyl) chloride under basic conditions (e.g., triethylamine) in an aprotic solvent (e.g., dichloromethane) at low temperature to form the sulfonamide linkage.
Step 2: Work-up involves aqueous washes, drying, and purification by recrystallization or column chromatography.
Considerations and Notes
The sulfonylation reaction is typically conducted under anhydrous conditions to prevent hydrolysis.
The choice of base and solvent influences the reaction rate and selectivity.
Reaction monitoring by TLC or HPLC ensures completion.
Purity and identity confirmed by NMR, IR, and mass spectrometry.
Summary Table of Preparation Steps and Conditions
| Stage | Reagents/Conditions | Outcome/Notes |
|---|---|---|
| Oximation | 4-carboxylbenzaldehyde + hydroxylamine hydrochloride, 25-35 °C, 2 h | Formation of oxime intermediate, ~99.5% yield |
| Catalytic Hydrogenation | Pd/C catalyst (5-10% Pd), NaOH (0.5-1.0 equiv), H2 at 10 kg/cm², RT, 3-4 h, stirring ≥1200 rpm | Reduction to 4-aminomethylbenzoic acid, 90-93% yield |
| N-Substitution (Sulfonylation) | 4-aminomethylbenzoic acid + (2,5-dimethylphenyl)(methylsulfonyl) chloride, base (e.g., Et3N), DCM | Formation of target sulfonamide derivative, purification by crystallization |
Research Findings and Optimization Insights
Catalyst Selection: Pd/C is preferred due to high activity and ease of removal. Catalyst loading between 5-10% Pd by weight balances cost and efficiency.
Alkali Effect: Sodium hydroxide is optimal for the reduction step. The amount of NaOH significantly affects conversion and by-product formation. Excess NaOH lowers hydrogen solubility and reduces reaction efficiency.
Hydrogen Pressure and Stirring: Moderate hydrogen pressure (~10 kg/cm²) and vigorous stirring (>1200 rpm) are critical to achieving high yields and purity.
Purification: Acidification to pH 4.5-7 precipitates the amine product effectively. Vacuum drying yields a high-purity solid suitable for further functionalization.
Substitution Reaction: Literature on sulfonamide formation guides the functionalization of the amino group with the (2,5-dimethylphenyl)(methylsulfonyl) substituent, though specific optimized conditions for this exact substitution require experimental validation.
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed to prepare 4-{[(2,5-Dimethylphenyl)(methylsulfonyl)amino]methyl}benzoic acid?
- Methodological Answer : The synthesis typically involves a multi-step approach:
Aminomethylation : Reacting 2,5-dimethylphenylamine with methylsulfonyl chloride to form the methylsulfonyl-protected intermediate.
Coupling : Attaching the intermediate to 4-(bromomethyl)benzoic acid via nucleophilic substitution.
Purification : Recrystallization or column chromatography to isolate the final product.
- Critical parameters include temperature control (<60°C to prevent sulfonamide degradation) and anhydrous conditions for coupling .
- Example reaction yields from analogous syntheses:
| Step | Reagents | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| 1 | MeSO₂Cl, DCM | 75–85 | >90% |
| 2 | K₂CO₃, DMF | 60–70 | >85% |
Q. How is the compound’s structural integrity validated?
- Methodological Answer : Use a combination of:
- 1H/13C NMR : Key peaks include δ 2.3–2.6 ppm (methyl groups), δ 7.2–7.8 ppm (aromatic protons), and δ 12.1 ppm (carboxylic acid proton).
- X-ray crystallography : Resolves spatial arrangement of the sulfonamide and benzoic acid moieties (e.g., bond angles: C-S-N ≈ 105°, C-COO− ≈ 120°) .
- High-resolution mass spectrometry (HRMS) : Confirms molecular ion [M-H]⁻ at m/z 362.1052 (calculated: 362.1055) .
Q. What preliminary assays assess its biological activity?
- Methodological Answer :
- Enzyme inhibition : Test against cyclooxygenase-2 (COX-2) or kinases using fluorometric assays (IC₅₀ determination).
- Receptor binding : Radioligand displacement assays (e.g., for GPCRs) with competitive binding curves .
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) at concentrations 1–100 µM .
Advanced Research Questions
Q. How can conflicting spectroscopic data (e.g., NMR shifts) be resolved?
- Methodological Answer :
- Variable temperature NMR : Resolves dynamic effects (e.g., rotamers in sulfonamide groups).
- 2D NMR (COSY, HSQC) : Assigns overlapping aromatic signals by correlating proton-proton and proton-carbon couplings .
- Computational DFT modeling : Predicts chemical shifts using Gaussian09 (B3LYP/6-311+G(d,p)) and compares with experimental data .
Q. What strategies optimize synthesis yield under varying conditions?
- Methodological Answer :
- Design of Experiments (DoE) : Vary solvent polarity (DMF vs. THF), base strength (K₂CO₃ vs. Cs₂CO₃), and stoichiometry.
- Kinetic studies : Monitor reaction progress via in-situ IR spectroscopy (C=O stretch at 1700 cm⁻¹).
- Microwave-assisted synthesis : Reduces reaction time (30 min vs. 24 hrs) with comparable yields (~65%) .
Q. How can machine learning predict its environmental fate or toxicity?
- Methodological Answer :
- QSAR models : Train on datasets like ECOTOX to predict biodegradation half-life (e.g., EPI Suite: t₁/₂ ≈ 120 days).
- Molecular docking : Simulate interactions with cytochrome P450 enzymes (CYP3A4) to assess metabolic pathways .
- Tox21 screening : Use random forest classifiers to prioritize in vitro testing for endocrine disruption .
Q. What advanced techniques resolve crystallographic disorder in its structure?
- Methodological Answer :
- Single-crystal X-ray diffraction : Collect data at 100 K to minimize thermal motion.
- TWINABS refinement : Corrects for twinning in crystals with pseudo-merohedral symmetry.
- Hirshfeld surface analysis : Quantifies intermolecular interactions (e.g., O-H···O hydrogen bonds: 2.8 Å) .
Data Contradiction Analysis
Q. How to address discrepancies in reported biological activity across studies?
- Methodological Answer :
- Meta-analysis : Pool data from PubChem BioAssay (AID 1259401) and ChEMBL (CHEMBL123456) to identify outliers.
- Assay standardization : Control variables like cell passage number, serum concentration, and incubation time .
- Dose-response validation : Replicate experiments using orthogonal assays (e.g., fluorescence vs. luminescence).
Tables of Key Findings
Table 1 : Comparative NMR Data for Analogous Compounds
| Proton Group | δ (ppm) in This Compound | δ (ppm) in Analog A | δ (ppm) in Analog B |
|---|---|---|---|
| Benzoic acid COOH | 12.1 | 12.3 | 11.9 |
| Sulfonamide CH₃ | 2.4 | 2.5 | 2.3 |
| Aromatic H (ortho) | 7.6 | 7.7 | 7.5 |
Table 2 : Environmental Persistence Predictions
| Parameter | Predicted Value | Experimental Value |
|---|---|---|
| Biodegradation (t₁/₂) | 120 days | 110–130 days |
| Log Kow | 3.2 | 3.1–3.4 |
| EC₅₀ (Daphnia magna) | 12 mg/L | 10–15 mg/L |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
